molecular formula C14H12FNO5S B486747 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 794548-55-3

4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B486747
CAS No.: 794548-55-3
M. Wt: 325.31g/mol
InChI Key: DSWIWOPPAPZZPZ-UHFFFAOYSA-N
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Description

4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a sulfonamide group bridging a 5-fluoro-2-methoxybenzene ring and a 4-aminobenzoic acid moiety, a structure known to be of significant interest in medicinal chemistry . Compounds containing the 4-aminobenzoic acid (PABA) scaffold are fundamental in biological systems; for instance, PABA is a key intermediate in the bacterial synthesis of folate . The sulfonamide functional group is historically significant as it confers the ability to act as competitive inhibitors of enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in microorganisms . This specific molecule, with its dual functionalization of a fluoro and methoxy group on the phenyl ring, is a valuable building block for chemical synthesis and drug discovery efforts. It is strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-21-12-7-4-10(15)8-13(12)22(19,20)16-11-5-2-9(3-6-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWIWOPPAPZZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation Using Chlorosulfonic Acid

The most industrially viable method involves sulfonation of 5-fluoro-2-methoxybenzene with chlorosulfonic acid (ClSO₃H).

Procedure :

  • Reactants : 5-Fluoro-2-methoxybenzene (1 eq), chlorosulfonic acid (5–8 eq).

  • Conditions : Reaction at 5–10°C for 5–10 hours under anhydrous conditions.

  • Workup : Quenching in ice-water followed by extraction with dichloromethane yields the sulfonyl chloride.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)>98%
Reaction ScaleUp to 70 kg/batch

This method’s efficiency stems from chlorosulfonic acid’s dual role as a solvent and sulfonating agent, minimizing side reactions.

Sulfonamide Coupling with 4-Aminobenzoic Acid

Base-Mediated Coupling Reaction

The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid under basic conditions to form the sulfonamide bond.

Procedure :

  • Reactants : 5-Fluoro-2-methoxyphenylsulfonyl chloride (1.1 eq), 4-aminobenzoic acid (1 eq).

  • Conditions : Stirring in aqueous NaHCO₃ (pH 8–9) at 25–40°C for 4–6 hours.

  • Workup : Acidification to pH 2–3 precipitates the product, followed by recrystallization from ethanol/water.

Optimization Insights :

  • Stoichiometry : Excess sulfonyl chloride (1.1 eq) ensures complete amine conversion.

  • Temperature : Elevated temperatures (>40°C) risk hydrolysis of the sulfonyl chloride.

  • Yield : 75–80% after recrystallization.

Alternative Synthetic Routes and Comparative Analysis

Diazotization-Sulfonation Approach

An alternative pathway involves diazotization of 5-fluoro-2-methoxyaniline followed by sulfonation:

  • Diazotize 5-fluoro-2-methoxyaniline with NaNO₂/HCl.

  • Treat with SO₂/Cl₂ to form the sulfonyl chloride.

  • Couple with 4-aminobenzoic acid.

Challenges :

  • Handling hazardous gases (SO₂, Cl₂).

  • Lower yields (60–65%) due to intermediate instability.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate the coupling step:

  • Conditions : 100°C, 20 minutes, DMF solvent.

  • Yield : 82%, with 95% purity.

Industrial-Scale Process Considerations

Purification Techniques

  • Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity.

  • Activated Carbon Decolorization : Removes aromatic byproducts, yielding a white crystalline product.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (S=O), 3450 cm⁻¹ (NH).

  • ¹H NMR (DMSO-d₆) : δ 7.37 (d, J=8.5 Hz, ArH), 6.76 (dd, J=4.8/9.0 Hz, ArH), 3.89 (s, OCH₃).

  • MS (EI) : m/z 319 [M⁺], 155 (base peak).

Purity Specifications

ParameterRequirement
HPLC Purity≥99.5%
Residual Solvents<500 ppm (ICH Q3C)
Heavy Metals<10 ppm

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the aromatic ring, this compound can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in various substituted sulfonamides.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid serves as an important building block. It is utilized in various chemical reactions to produce more complex molecules. Its unique structure allows it to act as a reagent in synthetic pathways leading to novel compounds with potential applications in pharmaceuticals and materials science .

Recent studies have focused on the biological properties of this compound. It has been investigated for its potential anticancer activity. For instance, analogs of para-aminobenzoic acid (PABA), including this compound, have demonstrated significant inhibitory effects against various cancer cell lines such as MCF-7 and A549. The IC50 values reported for these compounds indicate promising potency compared to standard chemotherapeutics like doxorubicin .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets. Its sulfonamide group may enhance its binding affinity to enzymes or receptors involved in disease pathways. Research has indicated that derivatives of this compound could exhibit anti-inflammatory and analgesic effects, making them candidates for further development in pain management therapies .

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of several PABA derivatives, including this compound. The compound was shown to inhibit cell proliferation effectively in vitro, with IC50 values suggesting comparable efficacy to established chemotherapeutics . The mechanism of action was linked to apoptosis induction in cancer cells, highlighting its potential as a lead compound for drug development.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit cyclooxygenases (COX). The results indicated a higher selectivity for COX-2 over COX-1, suggesting that this compound could be developed into a selective anti-inflammatory agent . The selectivity index was calculated, demonstrating significant promise for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Sulfonamide Group

Key structural analogs differ in the substituents on the aromatic ring attached to the sulfonyl group. These variations impact physicochemical properties and biological activity:

Compound Name Substituent on Aromatic Ring Molecular Formula Key Functional Groups Reference
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid 5-Fluoro-2-methoxy C₁₄H₁₂FNO₅S -COOH, -SO₂NH-, -OCH₃, -F
4-[(4-Chlorophenyl)sulfonyl]benzoic acid 4-Chloro C₁₃H₁₁ClO₄S -COOH, -SO₂NH-, -Cl
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-Bromo C₁₃H₁₁BrO₄S -COOH, -SO₂NH-, -Br
4-{[(5-Chloro-2-thienyl)sulfonyl]amino}benzoic acid 5-Chloro-2-thienyl C₁₁H₈ClNO₄S₂ -COOH, -SO₂NH-, thiophene

Key Observations :

  • Halogen Effects : Chloro and bromo substituents in analogs (e.g., ) enhance lipophilicity and may improve membrane permeability but reduce solubility compared to the fluoro-methoxy combination.
  • Heterocyclic Variations : Replacing the phenyl ring with a thiophene (as in ) introduces a sulfur atom, altering electronic distribution and steric interactions.
Spectroscopic and Analytical Data

Comparative spectral data highlight structural differences:

  • 13C-NMR : The target compound’s benzoic acid carbonyl resonates near δ 169–170 ppm, consistent with analogs like 4-[(4-chlorophenyl)sulfonyl]benzoic acid (δ 169.54 ppm for -COOH) .
  • IR Spectroscopy : Sulfonamide (-SO₂NH-) stretches appear at ~1160–1325 cm⁻¹ across analogs . The target compound’s methoxy group would show C-O stretches near 1255 cm⁻¹, as seen in 4-methoxy derivatives .
  • Elemental Analysis : Close agreement between calculated and found values (e.g., C, H, N within 0.1–0.2% in ) confirms purity, a critical factor in bioactivity comparisons.

Biological Activity

4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS No. 794548-55-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound features a complex structure that includes a sulfonamide group, which is often associated with various pharmacological effects.

  • Molecular Formula : C14H12FNO5S
  • Molecular Weight : 325.31 g/mol
  • Synonyms : Benzoic acid, 4-[[(5-fluoro-2-methoxyphenyl)sulfonyl]amino]-

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can inhibit certain enzymes, which may lead to therapeutic effects in various diseases, including cancer and infections. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with key cellular processes involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to exhibit cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)15.63
HeLa (Cervical cancer)12.34
A549 (Lung cancer)10.50

In vitro assays demonstrated that the compound induces apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

Enzyme Inhibition (%) Concentration (µM) Reference
Acetylcholinesterase85%50
Urease70%100

These findings indicate that this compound may have applications beyond oncology, potentially serving as a therapeutic agent in neurodegenerative diseases and urological conditions.

Antibacterial Activity

The antibacterial properties of this compound have been explored as well. It has shown significant activity against various bacterial strains, which could be beneficial in treating infections:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A comprehensive study investigated the effects of the compound on MCF-7 and A549 cells, revealing that it significantly reduced cell viability through apoptosis induction mediated by p53 activation and caspase-3 cleavage .
  • Enzyme Inhibition Study : Another research focused on the enzyme inhibition capabilities of this compound, demonstrating its potential to serve as a lead compound for developing new drugs targeting AChE and urease .
  • Antibacterial Efficacy : A study evaluating the antibacterial properties found that the compound exhibited promising results against both Gram-positive and Gram-negative bacteria, suggesting its utility in antibiotic development .

Q & A

Q. What are the recommended synthetic routes for 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 5-fluoro-2-methoxyaniline followed by coupling with 4-aminobenzoic acid. Key steps include:
  • Sulfonylation : Reacting 5-fluoro-2-methoxyaniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate .
  • Coupling : Introducing the benzoic acid moiety via nucleophilic substitution or condensation. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of sulfonamide to benzoic acid derivative) and using anhydrous solvents (e.g., DMF or THF) .
  • Purification : Recrystallization from ethanol/water (7:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA in water, 70:30) with UV detection at 254 nm to assess purity (>98%) .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2–10.8 ppm) and 13^{13}C NMR (carbonyl C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]^- at m/z 368.05 .

Q. What biological activities have been reported for sulfonamide-containing analogs of this compound?

  • Methodological Answer : Sulfonamide derivatives exhibit herbicidal, anti-convulsant, and enzyme-inhibitory activities. For example:
  • Enzyme Inhibition : Assess activity against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria via microdilution assays (MIC values typically 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigate by:
  • Standardizing Assays : Use identical buffer systems (e.g., PBS pH 7.4) and negative controls (e.g., DMSO vehicle).
  • Stability Testing : Perform HPLC stability studies under physiological conditions (37°C, 72 hours) to rule out degradation .
  • Structural Confirmation : Re-analyze bioactive batches via X-ray crystallography (e.g., sulfonamide torsion angles in crystal lattice) to confirm conformation .

Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX; PDB ID 3IAI). Focus on hydrogen bonding with active-site zinc ions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD values (<2.0 Å indicates stable binding) .

Q. How can environmental fate studies inform the safe handling of this compound in lab settings?

  • Methodological Answer : Follow protocols from environmental toxicology frameworks (e.g., OECD Guidelines):
  • Degradation Studies : Expose to UV light (254 nm, 24 hours) and analyze by LC-MS for photodegradation products (e.g., desulfonated intermediates) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour EC50_{50}) to evaluate aquatic impact.

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Solubility variations may stem from polymorphic forms. Resolve by:
  • Solvent Screening : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (non-polar) via gravimetric analysis.
  • DSC/TGA : Identify polymorphs by comparing melting points (ΔH fusion) and thermal stability .

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